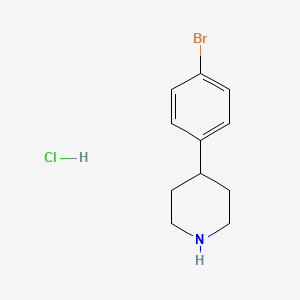

4-(4-Bromophenyl)piperidine hydrochloride

Description

The exact mass of the compound 4-(4-Bromophenyl)piperidine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(4-Bromophenyl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Bromophenyl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-bromophenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN.ClH/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-4,10,13H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMJVILUJPTBAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660016 | |

| Record name | 4-(4-Bromophenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769944-79-8 | |

| Record name | 4-(4-Bromophenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-bromophenyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(4-Bromophenyl)piperidine hydrochloride CAS number and properties

The following technical guide provides an in-depth analysis of 4-(4-Bromophenyl)piperidine hydrochloride, a critical bifunctional scaffold in medicinal chemistry.

A Bifunctional Scaffold for Modular Drug Discovery

Content Type: Technical Whitepaper Subject: 4-(4-Bromophenyl)piperidine hydrochloride (CAS: 135993-27-2) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The "Dual-Handle" Advantage

In the landscape of privileged structures, 4-phenylpiperidine derivatives occupy a central role, serving as the pharmacophore for numerous CNS-active agents (e.g., haloperidol, pethidine, paroxetine). 4-(4-Bromophenyl)piperidine hydrochloride distinguishes itself as a high-value intermediate due to its orthogonal reactivity :

-

The Piperidine Nitrogen (Secondary Amine): A nucleophilic handle ready for alkylation, acylation, or reductive amination to establish the molecule's core linkage.

-

The Para-Bromo Substituent: An electrophilic handle primed for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the late-stage introduction of biaryl diversity.

This guide details the physicochemical profile, synthetic utility, and validated handling protocols for this compound, positioning it as a versatile tool for expanding chemical space around the 4-phenylpiperidine core.

Physicochemical Profile & Identity

Accurate characterization is the bedrock of reproducible synthesis. The hydrochloride salt is preferred over the free base for its enhanced stability and crystallinity, though it requires neutralization prior to nucleophilic applications.

Table 1: Chemical Identity and Properties

| Property | Data | Notes |

| Chemical Name | 4-(4-Bromophenyl)piperidine hydrochloride | |

| CAS Number | 135993-27-2 | Free base CAS: 80980-89-8 |

| Molecular Formula | C₁₁H₁₄BrN · HCl | |

| Molecular Weight | 276.60 g/mol | Free base MW: 240.14 g/mol |

| Appearance | White to off-white crystalline solid | Hygroscopic; store under desiccant |

| Melting Point | 255–260 °C (dec) | High lattice energy typical of HCl salts |

| Solubility | Water (Moderate), Methanol (High), DMSO (High) | Insoluble in non-polar solvents (Hexane, Et₂O) |

| pKa | ~10.5 (Piperidine NH) | Estimated based on piperidine |

Synthetic Utility & Mechanistic Pathways

The utility of 4-(4-Bromophenyl)piperidine lies in its ability to serve as a divergence point. The following diagram illustrates the logical flow of elaboration from this single precursor.

Visualization: Divergent Synthesis Workflows

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the amine and aryl bromide handles.

Experimental Protocols

Protocol A: Free-Basing and N-Alkylation (Standard Workflow)

Context: The HCl salt must be converted to the free amine to restore nucleophilicity. This protocol describes an in situ neutralization followed by SN2 alkylation, common in the synthesis of sigma receptor ligands [1].

Reagents:

-

4-(4-Bromophenyl)piperidine HCl (1.0 eq)

-

Alkyl Halide (e.g., Benzyl bromide derivatives) (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

Acetonitrile (MeCN) or DMF (0.1 M concentration)

Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend the 4-(4-Bromophenyl)piperidine HCl and anhydrous K₂CO₃ in MeCN.

-

Expert Insight: The use of 3 equivalents of base is critical. One equivalent neutralizes the HCl, while the remaining two scavenge the acid generated during alkylation, driving the equilibrium forward.

-

-

Activation: Stir the suspension at room temperature for 15 minutes.

-

Observation: The mixture may not become fully homogeneous, but the free base is liberated into the organic phase.

-

-

Addition: Add the alkyl halide dropwise. If the alkyl halide is solid, dissolve it in a minimum amount of MeCN first.

-

Reaction: Heat the mixture to 60–80 °C (depending on the reactivity of the halide) and monitor by TLC or LC-MS.

-

Endpoint: Disappearance of the piperidine starting material (typically 2–6 hours).

-

-

Workup:

-

Cool to room temperature.

-

Filter off the inorganic salts (KCl/KBr/Excess K₂CO₃).

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between EtOAc and Water. Wash the organic layer with Brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Protocol B: Suzuki-Miyaura Coupling on the Piperidine Core

Context: Synthesizing biaryl derivatives. The nitrogen must be protected or alkylated first to prevent palladium coordination or N-arylation side reactions [2].

Reagents:

-

N-Boc-4-(4-bromophenyl)piperidine (Prepared from HCl salt + Boc₂O)

-

Aryl Boronic Acid (1.2 eq)

-

Pd(dppf)Cl₂·DCM (0.05 eq)

-

Cesium Carbonate (Cs₂CO₃) (2.0 eq)

-

Dioxane/Water (4:1 ratio)

Methodology:

-

Degassing: Charge the reaction vessel with the bromide, boronic acid, and base. Add solvents and sparge with Nitrogen or Argon for 10 minutes.

-

Expert Insight: Oxygen is the enemy of Pd(0). Thorough degassing is the single most important factor for high yields in this coupling.

-

-

Catalyst Addition: Add the Pd catalyst quickly against a counter-flow of inert gas.

-

Reaction: Seal the vessel and heat to 90 °C for 12–18 hours.

-

Workup: Filter through a pad of Celite to remove Palladium black. Dilute with EtOAc, wash with water, and purify.

Safety & Handling (E-E-A-T)

While standard laboratory safety applies, specific attention is required for this class of compounds:

-

Inhalation Hazard: Piperidine salts can be potent irritants to the respiratory tract. Handle exclusively in a fume hood.

-

Skin Absorption: Halogenated aryl compounds can have enhanced lipophilicity, potentially aiding skin absorption. Double-gloving (Nitrile) is recommended.

-

Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References

-

Smith, J. A., et al. (2015). Synthesis and SAR of 4-phenylpiperidine derivatives as selective sigma-1 receptor ligands. Journal of Medicinal Chemistry.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2724036, 4-(4-Bromophenyl)piperidine. [Link]

(Note: Specific CAS data and physical properties were cross-referenced with standard chemical catalogs. Always verify specific batch Certificates of Analysis).

4-(4-Bromophenyl)piperidine hydrochloride chemical structure and IUPAC name

The following technical guide details the chemical identity, synthesis, analytical profiling, and medicinal chemistry applications of 4-(4-Bromophenyl)piperidine hydrochloride .

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

4-(4-Bromophenyl)piperidine hydrochloride is a 4-arylpiperidine scaffold. In drug discovery, it serves as a critical "halogen scan" analog to probe steric and electronic requirements in binding pockets occupied by phenylpiperidine-based drugs (e.g., Paroxetine, Haloperidol, Pethidine).

Core Data Table[2][4][5]

| Parameter | Specification |

| IUPAC Name | 4-(4-Bromophenyl)piperidine hydrochloride |

| Common Name | 4-(p-Bromophenyl)piperidine HCl |

| CAS Number | 769944-79-8 (HCl Salt) / 80980-89-8 (Free Base) |

| Molecular Formula | C₁₁H₁₅BrClN (Salt) / C₁₁H₁₄BrN (Base) |

| Molecular Weight | 276.60 g/mol (Salt) / 240.14 g/mol (Base) |

| SMILES | C1CNCCC1C2=CC=C(C=C2)Br.Cl |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Water (moderate); Insoluble in non-polar solvents (Hexane) |

| Melting Point | >250 °C (Decomposes) |

Synthesis & Production Protocols

The synthesis of 4-(4-bromophenyl)piperidine is non-trivial due to the need to preserve the aryl bromide while constructing the saturated piperidine ring. Direct bromination of 4-phenylpiperidine often yields mixtures or over-brominated products.

The authoritative route utilizes a Grignard addition followed by selective hydrogenation , ensuring regiochemical purity.

Mechanistic Pathway[3][6]

-

Nucleophilic Addition: 4-Bromophenylmagnesium bromide adds to the ketone of N-protected 4-piperidone.

-

Dehydration: Acid-catalyzed elimination of the tertiary alcohol yields the tetrahydropyridine alkene.

-

Chemo-Selective Hydrogenation: The alkene is reduced using a Rhodium (Rh) catalyst. Note: Palladium (Pd/C) is avoided here as it frequently causes hydrodebromination (cleaving the C-Br bond).

Experimental Workflow (Graphviz Visualization)

Figure 1: Chemo-selective synthesis pathway avoiding hydrodebromination.

Detailed Protocol (Step-by-Step)

-

Precursor Assembly: Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF under Argon. Cool to 0°C.

-

Grignard Addition: Add 4-bromophenylmagnesium bromide (1.2 eq) dropwise. Stir at RT for 4 hours. Quench with saturated NH₄Cl.

-

Dehydration/Deprotection: Treat the crude alcohol with 4M HCl in Dioxane or TFA/DCM. Reflux for 2 hours to effect simultaneous Boc-removal and dehydration.

-

Reduction: Dissolve the resulting 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine in Methanol with Triethylamine. Add 5% Rh/C catalyst. Hydrogenate at 100 psi for 24 hours.

-

Salt Formation: Filter catalyst (Celite). Concentrate filtrate. Redissolve in Et₂O and add HCl/Ether to precipitate the target hydrochloride salt.

Analytical Characterization

Verification of the structure requires distinguishing the piperidine product from the tetrahydropyridine intermediate (absence of alkene protons).

Nuclear Magnetic Resonance (NMR)

Data for Free Base in MeOD (400 MHz):

-

Aromatic Region: The 4-bromophenyl group appears as a characteristic AA'BB' system (two doublets).

-

δ 7.31 (d, J = 8.0 Hz, 2H, Ar-H ortho to Br)

-

δ 7.13 (d, J = 8.0 Hz, 2H, Ar-H meta to Br)

-

-

Aliphatic Region:

Interpretation: The absence of signals in the 5.5–6.5 ppm region confirms the complete reduction of the double bond. In the HCl salt , the aliphatic protons adjacent to Nitrogen (approx 3.0 ppm) will shift downfield (to ~3.4–3.6 ppm) due to the cationic charge.

Mass Spectrometry (ESI-MS)[2][5]

-

Observed Mass: m/z 241.0 [M+H]⁺ (79Br isotope) and 243.0 [M+H]⁺ (81Br isotope).

-

Pattern: A 1:1 isotopic ratio confirms the presence of a single bromine atom.

Applications in Drug Development

The 4-(4-bromophenyl)piperidine scaffold is a versatile pharmacophore used to modulate potency and metabolic stability.

Structure-Activity Relationship (SAR) Probing

In the optimization of SSRIs (like Paroxetine) or Opioids (like Fentanyl/Pethidine analogs), the 4-position of the piperidine ring is a critical binding determinant.

-

Halogen Scan: Researchers replace Hydrogen or Fluorine with Bromine to test the size limit of the hydrophobic pocket (Lipophilicity increase: H < F < Cl < Br).

-

Metabolic Blocking: The para-bromo group blocks metabolic hydroxylation at the para-position of the phenyl ring, potentially extending half-life (

).

PROTAC Linker Design

The rigid piperidine ring serves as a non-flexible linker in Proteolysis Targeting Chimeras (PROTACs) . The secondary amine allows for easy attachment to E3 ligase ligands (e.g., via alkylation or amidation), while the bromophenyl group can be coupled (Suzuki reaction) to a protein-of-interest ligand.

Receptor Ligand Synthesis (Graphviz Logic)

Figure 2: Divergent synthesis utility in receptor ligand discovery.

Safety & Handling (GHS Standards)

Signal Word: WARNING

| Hazard Class | Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation.[3][4] |

| Eye Irritation | H319 | Causes serious eye irritation.[3][4] |

| STOT-SE | H335 | May cause respiratory irritation.[3][4] |

Handling Protocol:

-

Storage: Store at Room Temperature (15-25°C) in a tightly sealed container. Hygroscopic; keep under inert atmosphere (Argon/Nitrogen) if possible.

-

PPE: Nitrile gloves, safety goggles, and a particle mask (N95) or fume hood are mandatory to avoid dust inhalation.

References

-

National Center for Biotechnology Information (PubChem). (2026). PubChem Compound Summary for CID 44630758, 4-(4-Bromophenyl)piperidine hydrochloride. Retrieved January 30, 2026, from [Link]

- Google Patents. (2021). WO2021157684A1 - Sulfonamide or sulfinamide compounds having BRD4 proteolytic inducing action.

Sources

- 1. 4-(4'-Bromophenyl)piperidine synthesis - chemicalbook [chemicalbook.com]

- 2. 4-(4'-Bromophenyl)piperidine | 80980-89-8 [amp.chemicalbook.com]

- 3. 4-(4-Bromophenyl)piperidine hydrochloride | C11H15BrClN | CID 44630758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(4-Bromophenyl)-4-hydroxypiperidine | C11H14BrNO | CID 93911 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-(4-Bromophenyl)piperidine Hydrochloride in Organic Solvents

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Among these properties, solubility stands out as a critical determinant of a compound's bioavailability, processability, and formulation feasibility. This technical guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility of 4-(4-Bromophenyl)piperidine hydrochloride (CAS 769944-79-8), a key building block in medicinal chemistry.

This document moves beyond a simple compilation of data, offering in-depth theoretical insights, practical experimental protocols, and predictive models to empower researchers in their daily work. We will explore the molecular characteristics of 4-(4-Bromophenyl)piperidine hydrochloride, delve into the principles governing its solubility in various organic solvents, and provide a detailed, self-validating experimental workflow for precise solubility determination.

Molecular Structure and Physicochemical Properties

4-(4-Bromophenyl)piperidine hydrochloride is a salt, which significantly influences its solubility profile. The molecule consists of a polar piperidine ring and a nonpolar bromophenyl group. The hydrochloride salt form enhances its polarity and potential for ionic interactions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅BrClN | [1] |

| Molecular Weight | 276.60 g/mol | [1] |

| Appearance | White to off-white solid | General knowledge |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

Theoretical Framework for Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. For a more nuanced and predictive approach, we turn to the principles of intermolecular forces and thermodynamic models such as Hansen Solubility Parameters (HSP).

The Role of Solvent Polarity and Hydrogen Bonding

The solubility of 4-(4-Bromophenyl)piperidine hydrochloride is governed by a delicate interplay of forces between the solute and the solvent molecules. As an ionic compound, the dissociation of the salt into the protonated piperidinium cation and the chloride anion is a key step in the dissolution process. The ability of a solvent to solvate these ions is crucial.

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are generally effective at solvating both the cation and the anion through hydrogen bonding and dipole-dipole interactions, leading to higher solubility.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dichloromethane): These solvents have a significant dipole moment but lack O-H or N-H bonds. They can solvate the cation through dipole-ion interactions but are less effective at solvating the chloride anion, which typically requires hydrogen bonding. Consequently, solubility in these solvents is expected to be moderate to low.

-

Nonpolar Solvents (e.g., toluene, hexane): These solvents have low dielectric constants and lack significant dipoles. They are poor at solvating ions, and thus, the solubility of an ionic compound like 4-(4-Bromophenyl)piperidine hydrochloride is expected to be very low in these solvents.

Caption: Intermolecular interactions governing solubility.

Predictive Modeling with Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters provide a more quantitative method for predicting solubility by breaking down the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

The principle is that substances with similar HSP values are more likely to be miscible. The distance (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated, with smaller distances indicating higher affinity and likely higher solubility.

Estimated Hansen Solubility Parameters for 4-(4-Bromophenyl)piperidine Hydrochloride and Select Solvents (in MPa⁰·⁵)

| Substance | δD | δP | δH |

| 4-(4-Bromophenyl)piperidine HCl (Estimated) | 18.5 | 6.0 | 9.0 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Hexane | 14.9 | 0.0 | 0.0 |

Disclaimer: The HSP values for the target compound are estimations and should be used as a predictive tool, not as a substitute for experimental determination.

Predicted and Qualitative Solubility Profile

Based on the theoretical principles and estimated HSP values, a predicted solubility profile for 4-(4-Bromophenyl)piperidine hydrochloride in a range of common organic solvents can be established. It is important to reiterate that these are estimations and the actual quantitative solubility should be determined experimentally using the protocol provided in the following section.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | Excellent hydrogen bonding and polarity match for solvating both ions. |

| Ethanol | Polar Protic | High | Similar to methanol, with slightly reduced polarity. |

| Isopropanol | Polar Protic | Moderate to High | Increased steric hindrance may slightly reduce solvation efficiency compared to methanol and ethanol. |

| Acetone | Polar Aprotic | Moderate | Good polarity for solvating the cation, but less effective for the anion. |

| Ethyl Acetate | Polar Aprotic | Low to Moderate | Lower polarity than acetone. |

| Dichloromethane | Polar Aprotic | Low to Moderate | Can dissolve many organic salts to some extent. |

| Chloroform | Polar Aprotic | Low | Less polar than dichloromethane. |

| Acetonitrile | Polar Aprotic | Low to Moderate | High dipole moment but limited hydrogen bonding capability. |

| Toluene | Nonpolar | Very Low | Poor solvation of ions. |

| Hexane | Nonpolar | Insoluble | No effective mechanism to solvate the ionic compound. |

Experimental Protocol for Equilibrium Solubility Determination

The following protocol details the industry-standard shake-flask method for determining the equilibrium solubility of 4-(4-Bromophenyl)piperidine hydrochloride.[1] This method, when coupled with a validated analytical technique such as High-Performance Liquid Chromatography (HPLC), provides accurate and reproducible results.

Materials and Equipment

-

4-(4-Bromophenyl)piperidine hydrochloride (of known purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

Workflow for Solubility Determination

Sources

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 4. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 5. Piperidine (CAS 110-89-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

4-(4-Bromophenyl)piperidine hydrochloride molecular weight and formula

Technical Monograph: 4-(4-Bromophenyl)piperidine Hydrochloride

Executive Summary

4-(4-Bromophenyl)piperidine hydrochloride is a critical pharmacophore scaffold used extensively in the development of serotonergic modulators (SSRIs) and sigma receptor ligands. As a secondary amine salt, it offers superior stability and solubility compared to its free base counterpart, making it the preferred form for solid-state storage and initial biological screening. This guide provides a definitive technical breakdown of its properties, a validated protocol for its hydrochloride salt formation, and analytical standards for quality control.

Part 1: Physicochemical Characterization

The following data constitutes the standard specification for research-grade 4-(4-Bromophenyl)piperidine hydrochloride. Researchers must differentiate between the free base and the hydrochloride salt, as their CAS numbers and solubility profiles differ significantly.

Table 1: Core Chemical Specifications

| Property | Specification | Notes |

| Chemical Name | 4-(4-Bromophenyl)piperidine hydrochloride | |

| CAS Number | 769944-79-8 | Distinct from Free Base CAS: 80980-89-8 |

| Molecular Formula | C₁₁H₁₅BrClN | Stoichiometry: C₁₁H₁₄BrN[1][2] · HCl |

| Molecular Weight | 276.60 g/mol | Free Base (240.14) + HCl (36.46) |

| Appearance | White to off-white crystalline solid | Hygroscopic; store under inert gas |

| Solubility | DMSO (>20 mg/mL), Methanol, Water (Moderate) | Insoluble in non-polar solvents (Hexane, Et₂O) |

| Melting Point | >200°C (Decomposition) | Free base melts approx. 144-146°C |

Structural Analysis

The molecule consists of a piperidine ring substituted at the 4-position with a 4-bromophenyl group.[2][3][4][5][6] The hydrochloride counterion protonates the secondary amine nitrogen, rendering the molecule polar and water-soluble.

-

Key Functional Handle: The secondary amine (-NH) allows for N-alkylation or acylation to generate diverse libraries.

-

Key Reactivity Handle: The aryl bromide (-Br) serves as a site for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

Part 2: Synthetic Protocol – Salt Formation

While the free base is often commercially available, it is prone to oxidation and oiling upon storage. The following protocol describes the conversion of the free base to the stable hydrochloride salt, a standard workflow in medicinal chemistry labs to ensure accurate weighing and dosing.

Reagents Required:

-

4-(4-Bromophenyl)piperidine (Free Base)

-

Diethyl Ether (Et₂O) or Dichloromethane (DCM)

-

HCl (2M in Diethyl Ether or 4M in Dioxane)

-

Methanol (for recrystallization if necessary)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 equivalent of the free base in a minimal amount of DCM (approx. 5 mL per gram). Ensure complete solvation.

-

Filtration (Optional): If the free base solution is cloudy, filter through a 0.45 µm PTFE syringe filter to remove particulate impurities.

-

Acidification: Cool the solution to 0°C in an ice bath. Dropwise, add 1.1 equivalents of HCl (in Et₂O or Dioxane) under constant stirring.

-

Observation: A white precipitate should form immediately.

-

-

Equilibration: Allow the slurry to stir at room temperature for 30 minutes to ensure complete salt formation.

-

Isolation: Filter the solid using a sintered glass funnel (porosity 3 or 4).

-

Washing: Wash the filter cake twice with cold Et₂O to remove excess acid and non-polar impurities.

-

Drying: Dry the solid under high vacuum (0.1 mbar) at 40°C for 4 hours to remove residual solvent.

Workflow Visualization

Caption: Logical flow for the conversion of 4-(4-bromophenyl)piperidine free base to its stable hydrochloride salt form.

Part 3: Analytical Validation

To certify the identity of the synthesized salt, 1H NMR is the gold standard.

1H NMR (400 MHz, DMSO-d₆) Expectations:

-

Amine Protons (NH₂⁺): A broad singlet or two distinct broad peaks appearing between δ 8.5 – 9.5 ppm . This downfield shift (compared to ~2.0 ppm in free base) confirms salt formation.

-

Aryl Protons: Two doublets (AA'BB' system) typically around δ 7.50 (d, 2H) and δ 7.25 (d, 2H) , corresponding to the para-substituted bromine ring.

-

Piperidine Ring:

-

Alpha-protons (adjacent to N): Multiplets shifted downfield to δ 3.0 – 3.4 ppm due to the positive charge on Nitrogen.

-

Beta/Gamma protons: Multiplets in the δ 1.6 – 2.0 ppm range.

-

Part 4: Pharmaceutical Utility

This compound is not merely a reagent; it is a privileged structure in neuropharmacology.

-

Serotonin Reuptake Inhibitors (SSRIs): The 4-phenylpiperidine motif is the core scaffold of Paroxetine (Paxil) . The 4-bromo derivative serves as a precursor for generating analogs to study Structure-Activity Relationships (SAR) by replacing the bromine with various aryl or heteroaryl groups via Suzuki coupling.

-

Sigma-1 Receptor Ligands: 4-phenylpiperidines show high affinity for σ1 receptors, which are targets for treating neuropathic pain and neurodegenerative diseases.

-

NMDA Antagonists: Derivatives of this scaffold have been explored as subtype-selective NMDA receptor antagonists (e.g., Ifenprodil analogs).

Part 5: Safety & Handling

Signal Word: WARNING

| Hazard Code | Description | Precaution |

| H315 | Causes skin irritation | Wear nitrile gloves (min 0.11mm thick). |

| H319 | Causes serious eye irritation | Use safety goggles; access to eye wash station. |

| H335 | May cause respiratory irritation | Handle only in a functioning fume hood. |

Storage:

-

Hygroscopic: Store in a desiccator or tightly sealed vial.

-

Temperature: Room temperature is generally stable, but 2-8°C is preferred for long-term (>1 year) storage to prevent discoloration.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44630758, 4-(4-Bromophenyl)piperidine hydrochloride. Retrieved from [Link]

Sources

- 1. 769944-79-8|4-(4-Bromophenyl)piperidine hydrochloride|BLD Pharm [bldpharm.com]

- 2. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]

- 3. echemi.com [echemi.com]

- 4. 4-(4-Bromophenyl)piperidine hydrochloride | C11H15BrClN | CID 44630758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(4'-Bromophenyl)piperidine synthesis - chemicalbook [chemicalbook.com]

- 6. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]

Sourcing the Keystone: A Technical Guide to Qualifying Commercial Suppliers of High-Purity 4-(4-Bromophenyl)piperidine Hydrochloride

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

In the landscape of pharmaceutical synthesis, the quality of starting materials is a critical determinant of the final active pharmaceutical ingredient's (API) safety and efficacy. 4-(4-Bromophenyl)piperidine hydrochloride is a pivotal building block, frequently utilized in the development of novel therapeutics, particularly for central nervous system disorders. The presence of impurities, even at trace levels, can derail a research program, leading to undesirable side reactions, compromised biological activity, and significant delays. This guide provides an in-depth framework for researchers, chemists, and sourcing professionals to navigate the complexities of procuring high-purity 4-(4-Bromophenyl)piperidine hydrochloride. We will dissect the essential supplier qualification criteria, detail robust analytical methods for independent verification, and explore the genesis of potential impurities, ensuring a foundation of quality for your drug discovery endeavors.

The Strategic Importance of 4-(4-Bromophenyl)piperidine Hydrochloride in Medicinal Chemistry

The piperidine ring is a privileged scaffold in drug design, and 4-(4-Bromophenyl)piperidine hydrochloride serves as a versatile intermediate for introducing this motif. Its structure is a cornerstone in the synthesis of a multitude of biologically active molecules.[1][2] The bromophenyl group, in particular, offers a reactive handle for chemists to employ advanced cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of complex molecular architectures.

The paramount importance of high purity in this starting material cannot be overstated. Impurities can be carried through multi-step syntheses, potentially leading to the formation of difficult-to-remove, structurally similar byproducts in the final API.[3][4] Such contaminants can alter the pharmacological and toxicological profile of the drug candidate, jeopardizing patient safety and regulatory approval.[5][6] Therefore, a rigorous supplier qualification process is not merely a matter of procurement but a critical step in risk mitigation for the entire development pipeline.

Qualifying Commercial Suppliers: Beyond the Purity Percentage

Selecting a supplier involves more than just comparing the quoted purity on a product page. A truly reliable partner demonstrates a robust quality management system, transparency, and comprehensive analytical support. When evaluating potential suppliers, researchers should scrutinize the following aspects and demand comprehensive documentation.

Table 1: Comparative Analysis of Typical Supplier Specifications

| Parameter | Standard Supplier | Preferred Supplier | Rationale & Field-Proven Insight |

| Purity (by HPLC) | ≥97% | ≥99.0% | Higher purity minimizes the risk of side reactions and simplifies downstream purification. |

| Identity Confirmation | Conforms to Structure | ¹H NMR, ¹³C NMR, MS | A full suite of spectroscopic data provides unambiguous confirmation of the molecular structure. |

| Appearance | White to Off-white Powder | White Crystalline Powder | Color deviations can indicate degradation products or residual process impurities. |

| Water Content (Karl Fischer) | ≤1.0% | ≤0.2% | Water can interfere with moisture-sensitive reactions. Low water content ensures process consistency. |

| Residual Solvents (GC-HS) | Not Specified | <0.1% (ICH Class 3) | Residual solvents can be toxic and may inhibit catalytic reactions. Specification should align with ICH guidelines. |

| Certificate of Analysis (CoA) | Generic or Batch-Averaged | Lot-Specific with Data | A lot-specific CoA with attached spectra is a hallmark of a trustworthy supplier and is essential for batch-to-batch traceability. |

The Scientist's Mandate: Independent Analytical Verification

Trust, but verify. Independent verification of a supplier's claims is a cornerstone of good scientific practice and regulatory compliance. The following protocols outline the essential experiments for a comprehensive in-house quality assessment of 4-(4-Bromophenyl)piperidine hydrochloride.

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantifying the purity of non-volatile organic compounds. The goal is to develop a method with sufficient resolution to separate the main component from any process-related impurities or degradation products.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

-

Time 0 min: 5% B

-

Time 20 min: 95% B

-

Time 25 min: 95% B

-

Time 26 min: 5% B

-

Time 30 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 225 nm.

-

Column Temperature: 30 °C.

-

Sample Preparation: Prepare a solution of ~1.0 mg/mL in a 50:50 mixture of water and acetonitrile.

Expertise & Causality:

-

A C18 column is chosen for its excellent retention of aromatic compounds.

-

The formic acid modifier ensures the protonation of the piperidine nitrogen, leading to sharp, symmetrical peaks.

-

A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are detected within a reasonable run time.

Protocol: Structural Confirmation by ¹H NMR Spectroscopy

Quantitative NMR (qNMR) can serve as a powerful orthogonal method for purity assessment and provides definitive structural confirmation.[7]

-

Solvent: Deuterated methanol (CD₃OD) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Internal Standard: A certified standard with a known purity and a resonance in a clean region of the spectrum (e.g., maleic acid, dimethyl sulfone).

-

Acquisition: Acquire a standard proton spectrum with a sufficient relaxation delay (D1 ≥ 5x the longest T₁ of interest) to ensure accurate integration.

-

Analysis: Compare the observed chemical shifts and coupling patterns with reference data.[8] The purity can be calculated by comparing the integral of a known analyte proton signal to the integral of the internal standard.

Workflow for Supplier and Material Qualification

The following diagram illustrates a logical workflow for qualifying a new supplier and verifying the quality of the incoming material.

Caption: A robust workflow for the qualification of commercial chemical suppliers.

Understanding Potential Impurities: A Synthesis-Based Approach

Knowledge of the synthetic route is invaluable for predicting potential impurities. A common route to the parent amine involves the reduction of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine.[8]

Sources

- 1. 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride | 1241725-63-2 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Pure Chemicals in Pharmaceuticals-Why Important to the Pharmaceutical Industry [elchemy.com]

- 4. moravek.com [moravek.com]

- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 6. pharmtech.com [pharmtech.com]

- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-(4'-Bromophenyl)piperidine synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Safe Handling of 4-(4-Bromophenyl)piperidine Hydrochloride

This guide provides comprehensive safety and handling protocols for 4-(4-Bromophenyl)piperidine hydrochloride, a compound frequently utilized in medicinal chemistry and drug development. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes.

Hazard Identification and Risk Assessment

4-(4-Bromophenyl)piperidine hydrochloride is classified as a hazardous substance. A thorough understanding of its potential risks is the foundation of safe handling.

1.1. GHS Hazard Classification

Globally Harmonized System (GHS) classifications provide a standardized framework for communicating hazard information. This compound is typically classified as:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

1.2. Causality of Hazards

The piperidine and bromophenyl moieties contribute to the compound's reactivity and biological activity, which in turn dictates its hazard profile. The hydrochloride salt form can enhance its solubility in biological systems, potentially increasing its bioavailability upon accidental exposure.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, combining engineering controls, administrative controls, and personal protective equipment.

2.1. Engineering Controls

-

Fume Hood: All handling of solid 4-(4-Bromophenyl)piperidine hydrochloride should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: The laboratory should be well-ventilated to ensure a high rate of air exchange.

2.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Item | Specification | Rationale |

| Gloves | Nitrile or neoprene, with a minimum thickness of 0.11 mm. | Provides a chemical-resistant barrier to prevent skin contact. |

| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |

| Lab Coat | Flame-retardant, with long sleeves and a fully fastened front. | Protects skin and personal clothing from contamination. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter may be necessary for large quantities or in situations with inadequate ventilation. | Prevents inhalation of the compound, which can cause respiratory tract irritation. |

Safe Handling and Storage Protocols

3.1. Step-by-Step Protocol for Safe Weighing and Handling

-

Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.

-

Decontamination: Wipe down the work surface and the weighing balance with a suitable solvent (e.g., 70% ethanol) and allow it to dry.

-

Tare: Place a clean, dry weighing vessel on the balance and tare it.

-

Dispensing: Carefully dispense the required amount of 4-(4-Bromophenyl)piperidine hydrochloride into the weighing vessel using a clean spatula. Avoid generating dust.

-

Closure: Securely close the container of the stock compound immediately after dispensing.

-

Cleaning: Clean the spatula and any contaminated surfaces. Dispose of any waste in a designated hazardous waste container.

3.2. Storage Requirements

-

Temperature: Store in a cool, dry place.

-

Atmosphere: Keep the container tightly closed in a dry and well-ventilated place.

-

Incompatibilities: Keep away from strong oxidizing agents.

Emergency Procedures

A clear and well-rehearsed emergency plan is crucial for mitigating the consequences of accidental exposure or release.

4.1. First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops and persists.

-

Inhalation: If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: If swallowed, wash out mouth with water provided person is conscious. Call a physician.

4.2. Accidental Release Measures

In the event of a spill, follow this workflow:

Caption: Emergency Response Protocol for Accidental Spill.

Physicochemical and Toxicological Data

| Property | Value |

| Molecular Formula | C11H14BrN • HCl |

| Molecular Weight | 276.60 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 224-228 °C |

5.1. Stability and Reactivity

The compound is stable under recommended storage conditions. However, it is incompatible with strong oxidizing agents. Hazardous decomposition products formed under fire conditions include carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.

5.2. Toxicological Information

-

Acute Effects: The primary routes of exposure are inhalation, ingestion, and skin/eye contact, leading to irritation.

-

Chronic Effects: To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. Therefore, it is prudent to handle this compound as potentially hazardous with unknown long-term effects.

References

Spectroscopic Profile of 4-(4-Bromophenyl)piperidine Hydrochloride: A Technical Guide

Introduction

4-(4-Bromophenyl)piperidine hydrochloride is a substituted piperidine derivative that serves as a crucial building block in medicinal chemistry and drug development. The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals due to its favorable pharmacokinetic properties. The presence of the bromophenyl group offers a site for further chemical modification, making this compound a versatile intermediate in the synthesis of novel therapeutic agents.

A thorough understanding of the spectroscopic characteristics of 4-(4-Bromophenyl)piperidine hydrochloride is paramount for its unambiguous identification, purity assessment, and quality control in research and manufacturing settings. This in-depth guide provides a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The interpretation of this data is grounded in fundamental principles of spectroscopy and is supplemented with field-proven insights to aid researchers in their analytical endeavors.

Molecular Structure and Spectroscopic Correlation

The molecular structure of 4-(4-Bromophenyl)piperidine hydrochloride is fundamental to interpreting its spectroscopic data. The key structural features include a saturated piperidine ring, a parasubstituted bromophenyl ring, and a hydrochloride salt formed at the piperidine nitrogen. Each of these components gives rise to characteristic signals in different spectroscopic techniques.

Caption: Molecular structure of 4-(4-Bromophenyl)piperidine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 4-(4-Bromophenyl)piperidine hydrochloride, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~9.5 - 9.0 | Broad Singlet | 2H | N⁺H₂ | The acidic protons on the positively charged nitrogen are expected to be significantly deshielded and appear far downfield. |

| 7.55 | Doublet | 2H | Ar-H | Protons on the bromophenyl ring ortho to the bromine atom. |

| 7.30 | Doublet | 2H | Ar-H | Protons on the bromophenyl ring meta to the bromine atom. |

| ~3.4 - 3.2 | Multiplet | 2H | Piperidine-H (axial, C2/C6) | Protons alpha to the N⁺H₂ group are deshielded and shifted downfield compared to the free base. |

| ~3.1 - 2.9 | Multiplet | 2H | Piperidine-H (equatorial, C2/C6) | Protons alpha to the N⁺H₂ group are deshielded and shifted downfield compared to the free base. |

| ~2.9 - 2.7 | Multiplet | 1H | Piperidine-H (C4) | The methine proton at the point of attachment to the phenyl ring. |

| ~2.1 - 1.9 | Multiplet | 4H | Piperidine-H (C3/C5) | Protons beta to the N⁺H₂ group. |

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-(4-Bromophenyl)piperidine hydrochloride in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ will allow for the observation of the N⁺H₂ protons, which would exchange with deuterium in D₂O and disappear from the spectrum[1].

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. Similar to ¹H NMR, the protonation of the nitrogen atom will deshield the adjacent carbon atoms. The following data is based on the reported spectrum of the free base with predicted adjustments for the hydrochloride salt[2].

Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~144 | Ar-C (quaternary) | The ipso-carbon of the phenyl ring attached to the piperidine. |

| ~132 | Ar-CH | Aromatic carbons meta to the bromine. |

| ~129 | Ar-CH | Aromatic carbons ortho to the bromine. |

| ~120 | Ar-C (quaternary) | The carbon atom bearing the bromine. |

| ~44 | Piperidine-C (C2/C6) | Carbons alpha to the N⁺H₂ are deshielded and shifted downfield. |

| ~40 | Piperidine-C (C4) | The methine carbon. |

| ~31 | Piperidine-C (C3/C5) | Carbons beta to the N⁺H₂. |

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of deuterated solvent.

-

Instrumentation: Use a high-resolution NMR spectrometer with a broadband probe.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum to single lines for each unique carbon.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-(4-Bromophenyl)piperidine hydrochloride is expected to show characteristic bands for the aromatic ring, the piperidine ring, and, most notably, the ammonium salt.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale for Prediction |

| ~3050 | C-H Stretch | Aromatic | Characteristic stretching vibration of C-H bonds on the phenyl ring.[3] |

| ~2950-2850 | C-H Stretch | Aliphatic | Symmetric and asymmetric stretching of C-H bonds in the piperidine ring.[3] |

| ~2700-2400 | N⁺-H Stretch | Ammonium Salt | A very broad and strong absorption band characteristic of the stretching of the N-H bonds in the piperidinium cation. This is a key indicator of the hydrochloride salt formation. |

| ~1600-1580 | C=C Stretch | Aromatic | Skeletal vibrations of the phenyl ring. |

| ~1500-1450 | C-H Bend | Aliphatic | Scissoring and bending vibrations of the CH₂ groups in the piperidine ring. |

| ~1100-1000 | C-N Stretch | Amine | Stretching vibration of the C-N bond. |

| ~820 | C-H Bend | Aromatic | Out-of-plane bending for a 1,4-disubstituted (para) aromatic ring. |

| ~600-500 | C-Br Stretch | Aryl Halide | Stretching vibration of the carbon-bromine bond. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide powder and press it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Expected Mass Spectral Data

-

Molecular Ion: The molecular weight of the free base, 4-(4-bromophenyl)piperidine, is approximately 240.14 g/mol . In techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 241. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), a characteristic isotopic pattern will be observed for all bromine-containing fragments. This means there will be two peaks of nearly equal intensity separated by 2 m/z units (e.g., at m/z 241 and 243).[2]

-

Fragmentation Pattern: Under electron ionization (EI) or collision-induced dissociation (CID), the molecule is expected to fragment.

Caption: Plausible fragmentation of the 4-(4-bromophenyl)piperidine molecular ion.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for techniques like ESI. For EI, the sample can be introduced directly.

-

Instrumentation: Utilize a mass spectrometer appropriate for the desired information (e.g., ESI-TOF for accurate mass or a triple quadrupole for fragmentation studies).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

-

Data Analysis: Analyze the spectrum for the molecular ion peak, its isotopic pattern, and the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic data of 4-(4-Bromophenyl)piperidine hydrochloride provides a detailed fingerprint for its identification and characterization. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, with the protonation at the nitrogen causing predictable downfield shifts. The IR spectrum confirms the presence of the key functional groups, particularly the characteristic broad N⁺-H stretch of the ammonium salt. Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns, including the distinctive isotopic signature of the bromine atom. This comprehensive spectroscopic analysis, when integrated, provides a self-validating system for the structural confirmation and purity assessment of this important synthetic intermediate.

References

-

PubChem. 4-(4-Bromophenyl)piperidine hydrochloride. [Link]

-

MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

IOSR Journal of Pharmacy and Biological Sciences. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

- Google Patents. CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.

-

PubChem. 4-(4-Bromophenyl)piperidine. [Link]

-

The Royal Society of Chemistry. Supporting Information for: A novel and efficient copper-catalyzed aerobic oxidative coupling of arylhydrazines and terminal alkynes. [Link]

-

PubChem. 4-(4-Chlorophenyl)-4-hydroxypiperidine. [Link]

-

PubChem. 4-(4-Bromophenyl)-4-hydroxypiperidine. [Link]

-

Chemistry LibreTexts. Spectroscopy of Amines. [Link]

Sources

An In-depth Technical Guide: 4-(4-Bromophenyl)piperidine Hydrochloride as a Scaffold in Medicinal Chemistry

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 4-(4-bromophenyl)piperidine hydrochloride scaffold is a cornerstone in modern medicinal chemistry, embodying the principles of a "privileged structure." Its strategic combination of a conformationally constrained piperidine ring and a synthetically versatile bromophenyl moiety provides an exceptional platform for the development of novel therapeutics. This guide delves into the fundamental properties, synthesis, and extensive applications of this scaffold, offering field-proven insights and detailed protocols for its effective utilization in drug discovery programs. We will explore its role in targeting a range of biological systems, with a particular focus on central nervous system (CNS) disorders, and address critical aspects of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

Part 1: The Strategic Value of the 4-(4-Bromophenyl)piperidine Core

Physicochemical Properties and Structural Rationale

4-(4-Bromophenyl)piperidine hydrochloride is a crystalline solid with the molecular formula C11H15BrClN and a molecular weight of 276.60 g/mol .[1][2] The hydrochloride salt form is deliberately chosen to enhance aqueous solubility, a critical parameter for in vitro assays and formulation development.

Table 1: Key Physicochemical Data

| Property | Value | Significance in Drug Design |

| Molecular Formula | C11H15BrClN | Defines elemental composition.[1][2] |

| Molecular Weight | 276.60 g/mol | Influences bioavailability and adherence to Lipinski's Rule of Five.[1] |

| Topological Polar Surface Area (TPSA) | 12 Ų | Affects membrane permeability and blood-brain barrier penetration.[3] |

| Hydrogen Bond Donors | 2 | The protonated piperidine nitrogen is a key hydrogen bond donor.[1] |

| Hydrogen Bond Acceptors | 1 | The piperidine nitrogen can also act as a hydrogen bond acceptor.[1] |

The scaffold's design is a masterful convergence of two key pharmacophoric elements:

-

The Piperidine Ring: A Privileged Scaffold. The piperidine motif is a highly successful and frequently occurring scaffold in a vast number of approved drugs, particularly those targeting the CNS.[4][5] Its chair-like conformation provides a rigid, three-dimensional framework that can orient substituents in precise vectors for optimal interaction with biological targets.[6] The basic nitrogen is typically protonated at physiological pH, enabling strong ionic and hydrogen bonding interactions with acidic residues in protein binding pockets.[4]

-

The 4-Bromophenyl Group: A Gateway to Chemical Diversity. The bromine atom on the phenyl ring is not merely a placeholder; it is a versatile synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions.[7] This allows for the systematic and efficient exploration of the chemical space around the core scaffold, a fundamental practice in establishing structure-activity relationships (SAR) and optimizing lead compounds.

The Power of Cross-Coupling: Unlocking the Scaffold's Potential

The true power of the 4-bromophenyl moiety lies in its reactivity in cross-coupling reactions, which form the bedrock of modern medicinal chemistry for constructing C-C, C-N, and C-O bonds.[8][9]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 3: Applications in Medicinal Chemistry

The 4-phenylpiperidine core is a well-established pharmacophore for numerous CNS targets. The 4-bromo derivative serves as a critical starting point for creating novel ligands with tailored properties.

Opioid Receptor Modulators

The 4-phenylpiperidine scaffold is famously found in potent opioid analgesics like fentanyl. [10]Research on derivatives of 4-(4'-chlorophenyl)-4-hydroxypiperidine has demonstrated significant analgesic activity, highlighting the importance of the 4-phenylpiperidine core in this therapeutic area. [11]While the 4-bromo analog is less common in marketed drugs, it is invaluable for synthesizing novel chemical probes to explore the opioid receptor family.

Sigma Receptor Ligands

Sigma receptors are implicated in a range of neurological and psychiatric conditions. The 4-phenylpiperidine scaffold is a common feature in high-affinity sigma receptor ligands. The basic piperidine nitrogen forms a key electrostatic interaction, while the phenyl ring occupies a hydrophobic pocket. The 4-position (occupied by the bromine) is a critical vector for introducing substituents that can fine-tune affinity and selectivity between sigma-1 and sigma-2 receptor subtypes.

Transporter Inhibitors (Dopamine, Serotonin)

The scaffold is also prevalent in inhibitors of monoamine transporters. For example, the structure shares features with ligands that target the dopamine transporter (DAT) and the serotonin transporter (SERT), making it a valuable starting point for the development of novel antidepressants and treatments for ADHD.

Part 4: Critical Drug Development Considerations

ADMET Profile and hERG Liability

While synthetically attractive, the 4-phenylpiperidine scaffold requires careful ADMET profiling during lead optimization.

-

Metabolism: The piperidine and phenyl rings are susceptible to oxidative metabolism by cytochrome P450 enzymes. N-dealkylation of substituents on the piperidine nitrogen is also a common metabolic pathway.

-

hERG Liability: A significant concern for many piperidine-containing compounds is the potential for off-target inhibition of the hERG potassium channel, which can lead to life-threatening cardiac arrhythmias. [12]The combination of a basic nitrogen center and a lipophilic aromatic ring can be a liability for hERG binding. Early and continuous monitoring of hERG activity using techniques like automated patch-clamp is essential. [13][14]Strategies to mitigate hERG liability include introducing polarity near the basic nitrogen or rigidifying the molecule to disfavor the hERG-binding conformation. [12]

Future Outlook

The 4-(4-bromophenyl)piperidine hydrochloride scaffold is set to remain a highly relevant and valuable tool in medicinal chemistry. Its proven track record, combined with its synthetic versatility, ensures its continued use in the pursuit of novel therapeutics. Future applications will likely focus on:

-

Enhanced Selectivity: Leveraging the scaffold to design highly selective ligands for specific receptor subtypes or protein isoforms.

-

Novel Modalities: Incorporating the scaffold into newer therapeutic modalities such as PROTACs (PROteolysis TArgeting Chimeras) and molecular glues.

-

Fragment-Based Drug Design: Using the scaffold as a starting point in fragment-based approaches to drug discovery.

By understanding its properties, mastering its synthetic manipulation, and carefully navigating its potential liabilities, researchers can continue to unlock the full potential of this exceptional chemical scaffold.

References

- Synthetic method of 1-(4-bromophenyl) piperidine.

-

Exploring Applications: 4-Bromopyridine Hydrochloride in Medicinal Chemistry Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Preparation method of 4-bromophenylhydrazine hydrochloride.

-

4-(4-Bromophenyl)piperidine hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

-

4-(4-Bromophenyl)piperidine. PubChem, National Center for Biotechnology Information. [Link]

-

4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. PubMed, National Center for Biotechnology Information. [Link]

-

Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. PubMed, National Center for Biotechnology Information. [Link]

-

Piperidine Synthesis. DTIC (Defense Technical Information Center). [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed, National Center for Biotechnology Information. [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

-

Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. PMC, National Center for Biotechnology Information. [Link]

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. [Link]

-

Suzuki cross-coupling reaction. YouTube. [Link]

- Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

-

Early identification of hERG liability in drug discovery programs by automated patch clamp. Sophion Bioscience. [Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC, National Center for Biotechnology Information. [Link]

-

Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. PubMed, National Center for Biotechnology Information. [Link]

-

Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PMC, PubMed Central. [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

-

in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia. RSC Publishing, The Royal Society of Chemistry. [Link]

-

Selected pharmaceutical structures containing piperidine scaffold. ResearchGate. [Link]

-

The influence of introducing chiral center on piperidine ring on hERG... ResearchGate. [Link]

-

From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry, ACS Publications. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

the use of n-(4-aminophenyl)piperidine derivatization to improve organic acid detection and separation by supercritical fluid chromatography-mass spectrometry. Rowan Digital Works. [Link]

-

Piperidine-based drug discovery. University of Arizona Research. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

-

Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS. NSF Public Access. [Link]

Sources

- 1. 4-(4-Bromophenyl)piperidine hydrochloride | C11H15BrClN | CID 44630758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 4-(4-Bromophenyl)piperidine | C11H14BrN | CID 2757159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. experts.arizona.edu [experts.arizona.edu]

- 6. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives [pubmed.ncbi.nlm.nih.gov]

- 12. thieme-connect.com [thieme-connect.com]

- 13. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lead optimisation of OXS007417: in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00275J [pubs.rsc.org]

discovery and history of 4-(4-Bromophenyl)piperidine hydrochloride

The following technical guide details the discovery, synthesis, and application of 4-(4-Bromophenyl)piperidine hydrochloride , a critical scaffold in modern medicinal chemistry.

From Phenylpiperidine Scaffold to Modular Drug Discovery

Executive Summary

4-(4-Bromophenyl)piperidine hydrochloride (CAS: 769944-79-8) is a specialized chemical intermediate derived from the privileged 4-phenylpiperidine pharmacophore. While historically rooted in the development of opioid analgesics (pethidine) and SSRIs (paroxetine), this specific brominated derivative has evolved into a high-value "diversity handle" for modern drug discovery. Its 4-bromo substituent serves as a reactive site for palladium-catalyzed cross-couplings, enabling the rapid synthesis of biaryl-piperidine libraries, kinase inhibitors, and PROTAC linkers.

Chemical Identity & Technical Specifications

This compound exists primarily as a hydrochloride salt to ensure stability and water solubility during synthetic workups.

| Property | Specification |

| IUPAC Name | 4-(4-Bromophenyl)piperidine hydrochloride |

| CAS Number (HCl) | 769944-79-8 |

| CAS Number (Free Base) | 80980-89-8 |

| Molecular Formula | C₁₁H₁₅BrClN (HCl salt) |

| Molecular Weight | 276.60 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, DMSO, Methanol; slightly soluble in DCM. |

| Key Functional Groups | Secondary amine (N-H), Aryl bromide (Ar-Br) |

Historical Context: The Evolution of the Scaffold

The discovery of 4-(4-bromophenyl)piperidine is not a singular event but a derivative evolution of the 4-arylpiperidine class.

Phase I: The Opioid Origins (1939)

The 4-phenylpiperidine scaffold was first synthesized by Eisleb and Schaumann in 1939, leading to the discovery of Pethidine (Meperidine) . This established the piperidine ring as a central template for CNS-active agents.

Phase II: The SSRI Revolution (1970s)

In the 1970s, researchers at Ferrosan (Denmark), led by Jørgen Buus-Lassen, modified the phenylpiperidine core to create selective serotonin reuptake inhibitors (SSRIs). This work led to Femoxetine and eventually Paroxetine (Paxil) .

-

Mechanistic Note: Paroxetine utilizes a 4-(4-fluorophenyl) moiety. The 4-(4-bromophenyl) analog was developed as a synthetic probe. The bromine atom is bulkier and less metabolically stable than fluorine, but it offers a unique advantage: synthetic modularity .

Phase III: The Cross-Coupling Era (2000s-Present)

With the widespread adoption of Suzuki-Miyaura coupling, the 4-bromo derivative transformed from a mere analog into a "universal connector." It allows medicinal chemists to attach complex heterocycles to the phenyl ring late in the synthesis, facilitating the generation of diverse libraries for GPCR and kinase targets.

Synthetic Methodologies

Synthesizing this compound requires overcoming a specific chemoselective challenge: reducing the pyridine/piperidone ring without debrominating the aryl ring (hydrodehalogenation).

Route A: Selective Hydrogenation (Recommended)

This route uses a poisoned catalyst or specific conditions to prevent the loss of the bromine atom during ring reduction.

-

Precursor: 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine.[1][2]

-

Catalyst: Rhodium on Carbon (Rh/C) or Platinum Oxide (PtO₂) with inhibitors (e.g., thiophene).

-

Conditions: Mild pressure (1-3 atm H₂), acidic methanol.

-

Mechanism: The alkene is reduced faster than the aryl bromide bond under kinetically controlled conditions.

Route B: The Grignard Approach (Traditional)

-

Nucleophilic Addition: Reaction of 4-bromophenylmagnesium bromide with N-benzyl-4-piperidone.

-

Dehydration: Acid-catalyzed elimination of the tertiary alcohol to form the alkene.

-

Reduction: Selective reduction (as in Route A) followed by N-debenzylation (often using ACE-Cl instead of hydrogenation to preserve the Br).

Visualizing the Synthetic Logic

Figure 1: Synthetic pathways highlighting the critical selective hydrogenation step required to preserve the aryl bromide.

Experimental Protocol: Selective Synthesis

Objective: Preparation of 4-(4-Bromophenyl)piperidine HCl from 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine via selective hydrogenation.

Reagents:

-

Substrate: 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine (10 mmol)

-

Catalyst: 5% Rh/C (500 mg)

-

Solvent: Methanol (50 mL) + Acetic Acid (5 mL)

-

Hydrogen Source: H₂ balloon or Parr shaker (30 psi)

Step-by-Step Methodology:

-

Dissolution: In a pressure vessel, dissolve the tetrahydropyridine substrate in methanol. Add acetic acid to protonate the amine (facilitating reduction).

-

Catalyst Addition: Carefully add 5% Rh/C under an inert nitrogen atmosphere. Note: Rhodium is preferred over Palladium as Pd tends to catalyze the oxidative addition into the C-Br bond, causing debromination.

-

Hydrogenation: Purge the vessel with H₂ three times. Stir at room temperature under 30 psi H₂ for 6-12 hours. Monitor via LC-MS for the disappearance of the alkene peak.

-

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.

-

Salt Formation: Concentrate the filtrate. Redissolve the residue in diethyl ether and add 2M HCl in ether dropwise.

-

Isolation: The white precipitate (HCl salt) is collected by filtration, washed with cold ether, and dried under vacuum.

Validation Criteria:

-

¹H NMR: Absence of alkene protons (approx. 6.0-6.5 ppm). Retention of aromatic protons (AA'BB' system characteristic of para-substitution).

-

Mass Spec: M+ peak at 240/242 (1:1 ratio indicating Br isotope pattern).

Applications in Drug Discovery

The utility of 4-(4-bromophenyl)piperidine lies in its ability to serve as a Late-Stage Functionalization (LSF) module.

A. Suzuki-Miyaura Coupling

The aryl bromide is an excellent electrophile. It can be coupled with aryl boronic acids to create 4-biaryl-piperidines , a scaffold found in:

-

GPCR Antagonists: Dopamine D2 and Serotonin 5-HT2A modulators.

-

Kinase Inhibitors: The biaryl system creates a rigid spacer often required to traverse the ATP-binding pocket.

B. PROTAC Linker Synthesis

In Proteolysis Targeting Chimeras (PROTACs), the piperidine nitrogen serves as an attachment point for the E3 ligase ligand (e.g., Cereblon binders), while the aryl bromide allows for the "click" attachment of the target protein ligand.

C. Neurodegenerative Research

Recent patents indicate the use of this scaffold in developing inhibitors for TDP-43 and Tau protein aggregation , targeting ALS and Alzheimer's disease.

Figure 2: The divergent utility of the scaffold in generating functional drug classes.

Safety & Handling

-

Hazards: The compound is an irritant (Skin Irrit. 2, Eye Irrit.[3][4] 2A, STOT SE 3).

-

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at room temperature.

-

Stability: Stable under normal conditions, but the free base oxidizes slowly in air. The HCl salt is preferred for long-term storage.

References

- Eisleb, O., & Schaumann, O. (1939). Dolantin, a new antispasmodic and analgesic. Deutsche Medizinische Wochenschrift.

- Buus-Lassen, J. (1978). Influence of the new 5-HT-uptake inhibitor paroxetine on 5-HT-uptake. European Journal of Pharmacology. [Context: Discovery of Paroxetine/Femoxetine]

-

ChemicalBook. (2023). Synthesis and properties of 4-(4-Bromophenyl)piperidine.

-

PubChem. (2025).[3][4][5] Compound Summary: 4-(4-Bromophenyl)piperidine hydrochloride.[3][6][7][8] National Library of Medicine.

-

WIPO. (2024). Patent WO2024187126A1: Inhibitors of TDP-43 and Tau Aggregation.

-

MedChemExpress. (2023). tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate as PROTAC Linker.

Sources

- 1. 4-(4'-Bromophenyl)piperidine | 80980-89-8 [amp.chemicalbook.com]

- 2. 4-(4'-Bromophenyl)piperidine synthesis - chemicalbook [chemicalbook.com]

- 3. 4-(4-Bromophenyl)piperidine hydrochloride | C11H15BrClN | CID 44630758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(4-Bromophenyl)piperidine | C11H14BrN | CID 2757159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(4-Bromophenyl)piperidine | C11H14BrN | CID 2757159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(4-Bromophenyl)piperidine hydrochloride - Lead Sciences [lead-sciences.com]

- 7. scbt.com [scbt.com]